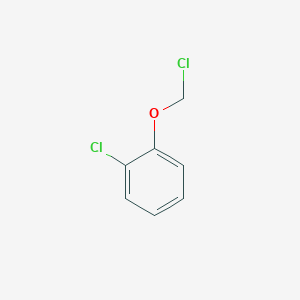

1-Chloro-2-(chloromethoxy)benzene

Übersicht

Beschreibung

1-Chloro-2-(chloromethoxy)benzene is an organic compound with the molecular formula C7H6Cl2O It is a derivative of benzene, where one hydrogen atom is replaced by a chloromethoxy group and another by a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(chloromethoxy)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 1-chloro-2-methoxybenzene. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst like zinc chloride . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2-(chloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding chloromethoxybenzoic acids under strong oxidizing conditions.

Reduction Reactions: Reduction of the compound can lead to the formation of 1-chloro-2-methoxybenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.

Major Products Formed:

Substitution: Formation of 1-chloro-2-(hydroxymethoxy)benzene or 1-chloro-2-(aminomethoxy)benzene.

Oxidation: Formation of chloromethoxybenzoic acids.

Reduction: Formation of 1-chloro-2-methoxybenzene.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-(chloromethoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Chloro-2-(chloromethoxy)benzene involves its interaction with nucleophiles, leading to substitution reactions. The compound’s chloromethoxy group can undergo nucleophilic attack, resulting in the formation of various substituted products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2-methoxybenzene: Similar in structure but lacks the additional chlorine atom.

1-Chloro-4-methylbenzene: Contains a methyl group instead of a chloromethoxy group.

1-Chloro-2-(hydroxymethoxy)benzene: A hydroxyl group replaces the chlorine atom in the chloromethoxy group.

Uniqueness: 1-Chloro-2-(chloromethoxy)benzene is unique due to its dual substitution pattern, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .

Biologische Aktivität

1-Chloro-2-(chloromethoxy)benzene, also known as o-chlorobenzyl chloride, is a chlorinated aromatic compound with significant biological activity. This article delves into its properties, toxicological data, and potential applications based on diverse research findings.

- Molecular Formula : CHCl

- CAS Number : 611-19-8

- Molecular Weight : Approximately 239.12 g/mol

- Physical State : Clear, colorless liquid with a pungent odor

- Solubility : Water solubility of approximately 100 mg/L at 25°C

The biological activity of this compound is largely attributed to its structure as a benzylic halide, which allows it to interact with nucleophiles in biological systems. This interaction can lead to alterations in various biochemical pathways, making it relevant in pharmacological contexts.

Acute Toxicity

This compound exhibits several acute toxicity effects:

- Inhalation : Can cause coughing and respiratory irritation.

- Skin Contact : May lead to redness and irritation.

- Eye Contact : Causes redness and pain.

- Ingestion : Can result in a sore throat and gastrointestinal discomfort.

The substance is classified as harmful if swallowed or inhaled and is known to be very toxic to aquatic life .

Chronic Toxicity

In chronic exposure studies, histological changes were observed in animal models:

- In male rats exposed to doses of 50 mg/kg body weight/day, increases in hyaline droplets in kidney proximal tubular epithelium were noted. The No Observed Adverse Effect Level (NOAEL) was determined to be 2 mg/kg bw/day for males and 10 mg/kg bw/day for females .

Genotoxicity Studies

Genotoxicity assessments indicate that this compound is not anticipated to be genotoxic in vivo. Bacterial mutation studies showed mixed results; one study was negative with metabolic activation while another showed weak positivity without activation .

Case Studies and Applications

This compound has been utilized in various synthetic pathways:

- Synthesis of Ticlopidine : A notable application includes its use in the synthesis of ticlopidine via an SN2 displacement reaction, yielding a product with significant pharmacological activity .

Comparative Analysis

The following table summarizes the biological activity and toxicity profiles of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Toxicity Profile |

|---|---|---|---|

| This compound | CHCl | Benzylic halide; significant nucleophilic interactions | Harmful; very toxic to aquatic life |

| 4-Bromo-1-chlorobenzene | CHBrCl | Lacks chloromethyl group; simpler reactivity | Moderate toxicity; used in pharmaceuticals |

| 4-Chloro-1-bromobenzene | CHBrCl | Different substitution pattern | Lower acute toxicity compared to OCBC |

Eigenschaften

IUPAC Name |

1-chloro-2-(chloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-5-10-7-4-2-1-3-6(7)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSYCBNWWCXXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459382 | |

| Record name | 1-Chloro-2-chloromethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58171-26-9 | |

| Record name | 1-Chloro-2-chloromethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.